2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide
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Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, acetic anhydride, and various reagents for pyridazine ring formation. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Solvents: Common organic solvents like ethanol, methanol, or dichloromethane
Catalysts: Acid or base catalysts depending on the specific reaction steps
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acid or base catalysts
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-CHLORO-4-FLUOROPHENYL)-2-(5-AMINO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE
- N-(3-CHLORO-4-FLUOROPHENYL)-2-(5-ACETAMIDO-6-HYDROXY-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE
Uniqueness
N-(3-CHLORO-4-FLUOROPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)ACETAMIDE is unique due to its specific substitution pattern on the pyridazine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H16ClFN4O3 |
---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H16ClFN4O3/c1-12(27)23-18-10-17(13-5-3-2-4-6-13)25-26(20(18)29)11-19(28)24-14-7-8-16(22)15(21)9-14/h2-10H,11H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
KRZNRQACRXJYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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